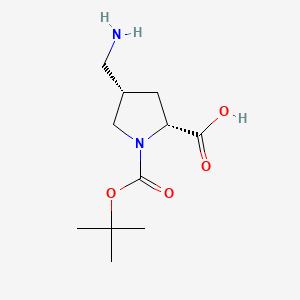
3-(4-Chloro-2-methoxyphenyl)benzonitrile
Vue d'ensemble
Description
3-(4-Chloro-2-methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 1352317-78-2 . It has a molecular weight of 243.69 and its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 . This indicates that the molecule consists of a biphenyl structure with a chloro group on one ring, a methoxy group on the other, and a nitrile group attached to the carbon at the 3-position .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 3-(4-Chloro-2-methoxyphenyl)benzonitrile has been explored in various contexts, including its synthesis and structural analysis. For instance, the synthesis of Gefitinib, a known cancer medication, involves a process where 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is converted through several steps, highlighting the compound's utility in pharmaceutical synthesis (Bo Jin et al., 2005). Additionally, studies on photoinduced intramolecular charge transfer emphasize the importance of substituents like methoxy and cyano in determining the photochemical behavior of related compounds (Jye-Shane Yang et al., 2004).
Liquid Crystalline Behavior and Photophysical Properties
Research into luminescent benzonitriles reveals the synthesis of compounds with methoxy pyridine, benzonitrile, and alkoxy benzene ring systems, exhibiting liquid crystalline behavior and potential as blue-emitting materials. Such studies are crucial for understanding the electronic and structural requirements for liquid crystal formation and light-emitting properties (T. N. Ahipa et al., 2014).
Complex Formation and Catalysis
Investigations into the synthesis and structure of pyrazole ligands and their platinum(II) and palladium(II) complexes showcase the versatility of benzonitrile derivatives in coordination chemistry. These studies provide insights into the ligand's ability to form stable complexes with significant implications for catalysis and material science (E. Budzisz et al., 2004).
Antimicrobial and Nematicidal Activities
Synthetic efforts towards creating benzonitrile derivatives with antimicrobial and nematicidal activities underscore the chemical's potential in agricultural and pharmaceutical applications. Compounds derived from this compound have been evaluated for their activity against root-knot nematodes and microbes, demonstrating the compound's utility beyond its physical properties (Sumona Kumari et al., 2014; Mahesh K. Kumar et al., 2022).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 3-(4-Chloro-2-methoxyphenyl)benzonitrile are currently unknown . . For instance, if the compound targets a specific enzyme, it may affect the biochemical pathway that the enzyme is involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .
Analyse Biochimique
Biochemical Properties
3-(4-Chloro-2-methoxyphenyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with other biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVKMUZOQWBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718385 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-78-2 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)







![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)





